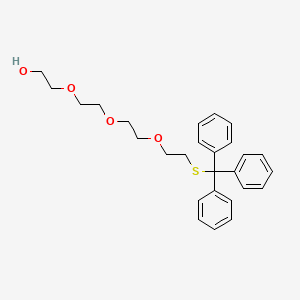
Trt-S-EEEE
描述
Trt-S-EEEE, also known as S-Trityl-2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethanol, is a compound with the molecular formula C27H32O4S and a molecular weight of 452.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-S-EEEE involves the protection of cysteine-containing peptides. A rapid and efficient method for the synthesis of selectively S-Trityl or S-Mmt protected cysteine-containing peptides has been established. This method involves fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic solid-phase peptide synthesis (SPPS) . The process typically involves the use of trifluoroacetic acid (TFA) for deprotection of side-chain protecting groups of sensitive amino acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
化学反应分析
Types of Reactions
Trt-S-EEEE undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted products from nucleophilic substitution reactions.
科学研究应用
Trt-S-EEEE has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for cysteine residues in peptide synthesis.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and reagents for research purposes
作用机制
The mechanism of action of Trt-S-EEEE involves the protection of thiol groups in cysteine residues. The trityl group (Trt) acts as a protecting group, preventing unwanted reactions at the thiol site during peptide synthesis. This protection is crucial for the correct folding and function of cysteine-rich peptides .
相似化合物的比较
Similar Compounds
S-Mmt (S-Monomethoxytrityl): Another protecting group used for cysteine residues.
S-Acm (S-Acetylmercapto): Used for protecting thiol groups in peptides.
S-Tmob (S-Trimethoxybenzyl): Another thiol-protecting group used in peptide synthesis.
Uniqueness
Trt-S-EEEE is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective protection and deprotection of cysteine residues are essential .
属性
IUPAC Name |
2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O4S/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPFZFIJHFPEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(Trifluoromethyl)amino]-benzoyl fluoride](/img/structure/B6292090.png)



